tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate
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Overview
Description
tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate is an important intermediate product in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. The synthesis of this compound involves amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of ceftolozane
Result of Action
The result of the compound’s action is the production of ceftolozane , a potent antibiotic with a broad spectrum of activity against various bacteria, including Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Action Environment
The action of this compound is influenced by various environmental factors during its synthesis. For instance, the reaction mixture is cooled to about 0°C during the amination step and then transferred to room temperature for further reaction . These temperature changes are crucial for the successful synthesis of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable alkylating agent. One common method involves the use of tert-butyl carbamate and methoxy(methyl)amine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate can undergo oxidation reactions, particularly at the methoxy group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential use in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential use in drug delivery systems and as a prodrug.
Industry:
- Used in the production of polymers and resins.
- Employed in the synthesis of specialty chemicals.
Comparison with Similar Compounds
tert-butyl carbamate: A simpler carbamate with similar protective properties.
methoxy(methyl)carbamate: Lacks the tert-butyl group but has similar reactivity.
Uniqueness:
- The presence of both tert-butyl and methoxy groups in tert-butyl N-{1-[methoxy(methyl)carbamoyl]ethyl}carbamate provides unique steric and electronic properties.
- This compound offers a balance between reactivity and stability, making it suitable for various applications in synthesis and research.
Properties
CAS No. |
342603-65-0 |
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Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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